3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Description
This compound is a heterocyclic organic molecule featuring a pyrido-oxazine core substituted with a methyl group at the 3-position and a 2-phenylethenesulfonyl moiety at the 1-position. The 2-phenylethenesulfonyl group introduces electron-withdrawing and steric effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-methyl-1-(2-phenylethenylsulfonyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-13-12-18(15-8-5-10-17-16(15)21-13)22(19,20)11-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVBFOANZVDDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)N=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that 3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine exhibits various biological activities including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Evidence suggests that it may inhibit pro-inflammatory cytokines and pathways.
The biological mechanisms through which 3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine exerts its effects are still under investigation. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It might affect signaling pathways related to cell proliferation and apoptosis.
Data Table: Biological Activities and Effects
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of the compound against various bacterial strains. Results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
Case Study 2: Antioxidant Properties
In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH radical scavenging activity. The compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.
Case Study 3: Anti-inflammatory Mechanism
Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine with structurally related pyrido-oxazines and thiazines, focusing on molecular features, physicochemical properties, and commercial availability.
Structural Analogues
2.1.1 (3S)-3-Methyl-1H,2H,3H-Pyrido[2,3-b][1,4]Oxazine
- Molecular Formula : C₈H₁₀N₂O
- Key Features : Lacks the 2-phenylethenesulfonyl group but shares the methyl-substituted pyrido-oxazine core. The stereochemistry at the 3-position (S-configuration) may influence chiral interactions in biological systems.
- SMILES :
C[C@H]1CNC2=C(O1)N=CC=C2. - Commercial Availability : Sold by Aaron Chemicals LLC (CAS 2322924-57-0) at $248–$987 per 50 mg–1 g .
2.1.2 7-Methyl-1H,2H,3H-Pyrido[2,3-b][1,4]Oxazine
- Molecular Formula : C₈H₁₀N₂O
- Key Features : Methyl group at the 7-position instead of the 3-position, altering steric and electronic effects. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 130.2 Ų) suggest differences in gas-phase ion mobility compared to 3-methyl derivatives .
2.1.3 6-Chloro-1H,2H,3H-Pyrido[2,3-b][1,4]Oxazine
- Molecular Formula : C₇H₇ClN₂O (estimated)
- No data on biological activity or synthesis routes are provided .
Heteroatom Variants
2.2.1 1H,2H,3H-Pyrido[2,3-b][1,4]Thiazine
- Molecular Formula : C₇H₈N₂S
- Key Features : Replaces the oxygen atom in the oxazine ring with sulfur, increasing molecular weight (152.22 g/mol vs. ~150 g/mol for oxazines) and altering electronic properties. Sulfur’s polarizability may enhance π-π stacking interactions in drug design .
2.2.2 3,4-Dihydro-2H-Pyrido[4,3-b][1,4]Oxazine
- Molecular Formula : C₇H₈N₂O
- Key Features : Positional isomer with a [4,3-b] fused ring system instead of [2,3-b]. This structural variation could affect binding to biological targets due to altered ring strain and hydrogen-bonding patterns .
Physicochemical and Commercial Comparison
Key Observations
Structural Impact : The 2-phenylethenesulfonyl group in the target compound increases molecular weight (~337 Da vs. ~150 Da for simpler analogs) and likely reduces solubility due to hydrophobic aromatic and sulfonyl groups.
Biological Potential: Pyrido-oxazines are understudied in the provided evidence (0 patents/literature hits for (3S)-3-methyl derivative ), indicating a need for further research into their pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
